molecular formula C10H11Cl2NO4S2 B15092732 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid

1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B15092732
M. Wt: 344.2 g/mol
InChI Key: ZAVLSGJNCZPQRC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11Cl2NO4S2

Molecular Weight

344.2 g/mol

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H11Cl2NO4S2/c11-8-4-7(9(12)18-8)19(16,17)13-3-1-2-6(5-13)10(14)15/h4,6H,1-3,5H2,(H,14,15)

InChI Key

ZAVLSGJNCZPQRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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